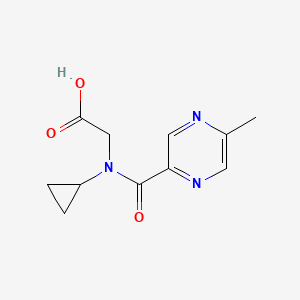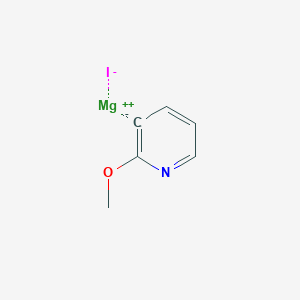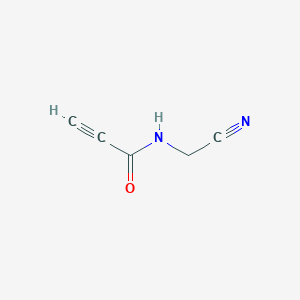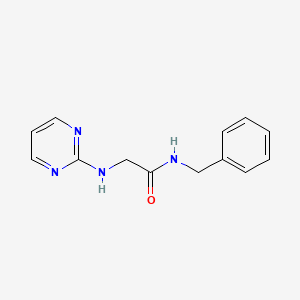
N-benzyl-2-(pyrimidin-2-ylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(pyrimidin-2-ylamino)acetamide is a chemical compound with the molecular formula C13H14N4O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzyl group attached to an acetamide moiety, which is further connected to a pyrimidin-2-ylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(pyrimidin-2-ylamino)acetamide typically involves the reaction of benzylamine with 2-chloropyrimidine in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(pyrimidin-2-ylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-benzyl-2-(pyrimidin-2-ylamino)acetic acid.
Reduction: Formation of N-benzyl-2-(pyrimidin-2-ylamino)ethanol.
Substitution: Formation of N-benzyl-2-(pyrimidin-2-ylamino)methoxyacetamide.
Scientific Research Applications
N-benzyl-2-(pyrimidin-2-ylamino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(pyrimidin-2-ylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(pyrimidin-4-ylamino)acetamide
- N-benzyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- N-benzyl-2-(pyrimidin-2-ylamino)ethanol
Uniqueness
N-benzyl-2-(pyrimidin-2-ylamino)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
N-benzyl-2-(pyrimidin-2-ylamino)acetamide |
InChI |
InChI=1S/C13H14N4O/c18-12(10-17-13-14-7-4-8-15-13)16-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,18)(H,14,15,17) |
InChI Key |
ZALWDQNJTBZWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CNC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






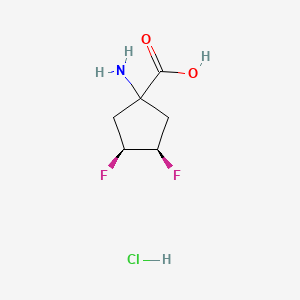
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)

